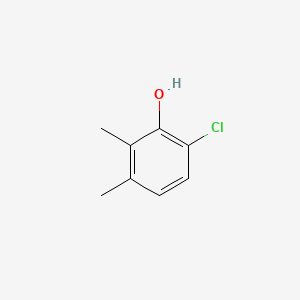

6-Chloro-2,3-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBCPPPRFJXONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2,3 Dimethylphenol

Established Synthesis Routes for Substituted Chlorophenols

The direct chlorination of phenol (B47542) and its derivatives often yields a mixture of ortho- and para-isomers due to the directing effects of the hydroxyl group. The development of selective synthesis routes is crucial for obtaining specific chlorinated phenols for various industrial applications. mdpi.comencyclopedia.pub

Chlorination of Dimethylphenol Precursors (e.g., 2,3-dimethylphenol)

The synthesis of 6-chloro-2,3-dimethylphenol typically begins with the chlorination of 2,3-dimethylphenol (B72121). acs.orgnih.gov This reaction is an electrophilic aromatic substitution where a chlorinating agent introduces a chlorine atom onto the aromatic ring. The hydroxyl and methyl groups on the phenol ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of 2,3-dimethylphenol, the available positions for chlorination are at C4, C5, and C6. Direct chlorination often leads to a mixture of isomers, necessitating purification to isolate the desired this compound. google.com

During the chlorination of cresols and 2,3-dimethylphenol, methyl- and dimethyl-BDA (2-butene-1,4-dial) species have been identified as ring cleavage byproducts, particularly when chlorine is in large excess. acs.orgnih.gov

Regioselectivity Control in Chlorination Processes

Controlling the regioselectivity of phenol chlorination is a significant challenge in synthetic chemistry. mdpi.com Without catalytic control, the chlorination of phenols typically favors the formation of the para-isomer. scientificupdate.com However, various strategies have been developed to influence the position of chlorination.

The choice of chlorinating agent and reaction conditions plays a crucial role. For instance, sulfuryl chloride (SO₂Cl₂) is a commonly used reagent in industrial processes for the chlorination of phenols. mdpi.comencyclopedia.pub The use of N-chlorosuccinimide (NCS) as a chlorinating agent, particularly in conjunction with specific catalysts, has also been shown to influence regioselectivity. scientificupdate.comresearchgate.net

Furthermore, the solvent can impact the isomeric ratio of the products. For example, chlorination in acetic acid or acetic anhydride (B1165640) solutions can lead to different product distributions compared to reactions carried out in carbon tetrachloride containing pyridine. publish.csiro.au

Advanced Catalytic Approaches in Chlorinated Phenol Synthesis

To enhance the selectivity of chlorination reactions, various catalytic systems have been explored. These approaches aim to direct the chlorine atom to a specific position on the phenol ring, thereby increasing the yield of the desired isomer and simplifying purification processes.

Lewis Acid Catalysis in Phenol Chlorination

Lewis acids are frequently employed as catalysts in the chlorination of phenols. mdpi.comresearchgate.net They activate the chlorinating agent, making it a more potent electrophile. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). mdpi.comcardiff.ac.uk For example, a patent describes a method for preparing 2,4-dichlorophenol (B122985) by the directional catalyzed chlorination of phenol using a combination of a Lewis acid and an organic auxiliary agent. google.com

The combination of a Lewis acid with other catalytic species, such as sulfur-containing compounds, has been shown to be particularly effective in controlling regioselectivity. mdpi.com

Role of Sulfur-Containing Catalysts in Selective Chlorination

Sulfur-containing compounds have emerged as highly effective catalysts for directing the para-chlorination of phenols when used with sulfuryl chloride and a Lewis acid activator. mdpi.comencyclopedia.pub A variety of sulfur compounds, including dialkyl sulfides, dithiaalkanes, tetrahydrothiopyrans, and polymeric sulfides, have been investigated. mdpi.com

The effectiveness of these sulfur-containing catalysts can depend on the structure of the catalyst and the phenol substrate. For instance, poly(alkylene sulfide)s with longer spacer groups between the sulfur atoms are particularly effective for the para-selective chlorination of m-cresol (B1676322) and m-xylenol, while those with shorter spacers are more selective for phenol and o-cresol. mdpi.comcardiff.ac.uk Thiourea-based catalysts have also demonstrated high efficiency in directing ortho-chlorination when used with N-chlorosuccinimide. scientificupdate.com More recently, a Lewis basic selenoether catalyst has been reported to be highly efficient for the ortho-selective chlorination of phenols. nsf.govacs.org

Table 1: Effect of Dialkyl Sulphides on the Selectivity of Chlorination of m-Cresol

| Catalyst (Dialkyl Sulphide) | para/ortho Ratio |

|---|---|

| n-Bu-S-n-Bu | 17.1 |

| n-Bu-S-iso-Bu | 17.3 |

| n-Bu-S-sec-Bu | 17.2 |

Data sourced from a study on the chlorination of m-cresol, indicating high para-selectivity. encyclopedia.pub

Table 2: Regioselectivity in Phenol Chlorination with Thiourea Catalysts

| Catalyst | Isomer Ratio (ortho:para) |

|---|---|

| Catalyst 6 | up to 10:1 |

| Catalyst 7 | up to 1:20 |

Data from a study using N-chlorosuccinimide as the chlorinating agent, showing catalyst-dependent selectivity. scientificupdate.com

Isomer Formation and Separation Challenges in this compound Synthesis

A significant hurdle in the synthesis of this compound is the concurrent formation of other isomers, such as 4-chloro-2,3-dimethylphenol (B72185) and 5-chloro-2,3-dimethylphenol. The direct chlorination of 2,3-dimethylphenol can result in a mixture of these isomers, which often have very similar physical properties, making their separation difficult. google.com

The challenge of separating chlorinated phenol isomers is a well-documented issue. For example, the separation of 2,4-dichlorophenol and 2,5-dichlorophenol (B122974) is known to be extremely difficult. google.com Similarly, the direct chlorination of 3,4-dimethylphenol (B119073) produces nearly equal amounts of 2-chloro-3,4-dimethylphenol (B1347307) and the desired 6-chloro isomer, which are not readily separable. google.com

Various chromatographic techniques, such as gas-liquid chromatography, are often employed to separate and quantify the different isomers produced in the reaction mixture. cir-safety.orglcms.cz The development of highly regioselective synthetic methods is therefore crucial to minimize the formation of unwanted isomers and simplify the purification process. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2,3 Dimethylphenol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides fundamental insights into the molecular vibrations and functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

While a detailed FTIR spectrum with peak-by-peak assignment for 6-Chloro-2,3-dimethylphenol is not extensively available in the reviewed literature, infrared spectral data for the closely related isomer, 4-Chloro-2,3-xylenol, has been reported. core.ac.uk For many chlorinated xylenols, characteristic infrared absorption bands can be identified. core.ac.uk

Key vibrational modes expected for a compound like this compound would include:

O-H Stretching: A broad band typically appears in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretching: Aromatic and methyl C-H stretching vibrations are expected in the 3100-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: These vibrations typically result in multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenol (B47542) group is usually observed around 1200 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, though its exact position can be influenced by the substitution pattern on the aromatic ring.

A 1966 study recorded the infrared spectrum of 4-chloro-2,3-xylenol as a Nujol mull, providing some comparative data for a closely related structure. core.ac.uk

Table 1: Representative Infrared Spectral Data for 4-Chloro-2,3-xylenol core.ac.uk

| Wave Number (cm⁻¹) | Intensity | Tentative Assignment |

| 3615 | Sharp | Free O-H Stretch |

| 1595 | Medium | Aromatic C=C Stretch |

| 1475 | Strong | Aromatic C=C Stretch |

| 1315 | Strong | In-plane O-H Bend |

| 1200 | Strong | C-O Stretch |

| 865 | Strong | C-H Out-of-plane Bend |

| 805 | Strong | C-Cl Stretch related |

Note: This data is for the isomer 4-Chloro-2,3-xylenol and is provided for illustrative purposes. The exact peak positions for this compound may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

Detailed experimental FT-Raman spectra for this compound are not readily found in the surveyed literature. However, FT-Raman spectroscopy is a complementary technique to FTIR. spectroscopyonline.com For aromatic compounds, the C=C ring stretching and C-H bending modes are often strong and well-defined in the Raman spectrum. The C-Cl stretch would also be Raman active. For related compounds like 4-chloro-3,5-xylenol, Raman spectra have been recorded, which can provide an indication of the expected spectral regions for key vibrations. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data for this compound is not available in the reviewed scientific literature. However, based on the structure, the following proton signals would be anticipated:

A signal for the phenolic proton (OH), which would be a singlet and could appear over a wide chemical shift range depending on the solvent and concentration.

Two distinct signals for the aromatic protons. These would likely appear as doublets due to coupling with each other.

Two separate signals for the two methyl (CH₃) groups, which would appear as singlets.

For comparison, ¹H NMR data for the related isomer 4-chloro-3,5-xylenol has been documented. spectrabase.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific experimental ¹³C NMR data for this compound could not be located in the available literature. A ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule:

Six signals for the aromatic carbons, with the carbon atom bonded to the hydroxyl group appearing at a higher chemical shift (downfield) and the carbon bonded to the chlorine atom also being significantly affected.

Two signals for the two methyl carbons, appearing at a lower chemical shift (upfield).

Spectra for related isomers, such as 4-chloro-3,5-xylenol, are available and can offer comparative insights. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethylphenol (B72121) spectrabase.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 155.3 |

| C2 (C-CH₃) | 125.1 |

| C3 (C-CH₃) | 137.9 |

| C4 | 122.2 |

| C5 | 126.8 |

| C6 | 118.0 |

| C (ortho-CH₃) | 11.5 |

| C (meta-CH₃) | 19.9 |

Note: This is predicted data for the parent compound 2,3-Dimethylphenol. The presence of a chlorine atom at position 6 in this compound would significantly alter these chemical shifts, particularly for the adjacent carbons.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. While specific mass spectral data for this compound is not detailed in the searched literature, the expected molecular ion peaks would reflect the isotopic distribution of chlorine. The molecule contains one chlorine atom, so the mass spectrum would show two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for phenols include the loss of a methyl group (-15 amu) or the loss of a CO group (-28 amu). The presence of the chlorine atom would also influence the fragmentation pattern. Mass spectra for isomers like 4-chloro-2,6-dimethylphenol (B73967) and 4-chloro-3,5-xylenol are available in databases and show these characteristic isotopic patterns. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the exact mass of a molecule, which in turn allows for the deduction of its elemental formula with a high degree of confidence. For this compound, HRMS provides a measured monoisotopic mass that can be compared to the calculated theoretical value.

The theoretical monoisotopic mass of this compound, with the chemical formula C8H9ClO, is calculated to be 156.0341926 Da. nih.gov Experimental data from HRMS analysis would be expected to align closely with this value, typically within a few parts per million (ppm), confirming the elemental composition. In a study involving the analysis of various phenolic compounds, HRMS with mass accuracy below 2 ppm was utilized for confident identification. scirp.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C8H9ClO | nih.govcontaminantdb.ca |

| Average Molecular Mass | 156.610 g/mol | contaminantdb.ca |

| Monoisotopic Mass (Calculated) | 156.0341926 Da | nih.gov |

| Monoisotopic Mass (from ContaminantDB) | 156.034 g/mol | contaminantdb.ca |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like phenols. nih.gov It typically involves the protonation or deprotonation of the analyte to form gaseous ions, which are then analyzed by the mass spectrometer. nih.gov For this compound, ESI-MS can be performed in either positive or negative ion mode.

In positive ion mode, the molecule can be detected as the protonated species [M+H]+. In negative ion mode, which is often more sensitive for phenolic compounds, it is detected as the deprotonated species [M-H]-. The choice of ionization mode can depend on the specific experimental conditions and the presence of other compounds in the sample matrix. scirp.org For instance, in an analysis of similar chlorophenols, ESI was used in negative mode to detect 4-chloro-3,5-dimethylphenol. scirp.org The resulting mass-to-charge ratio (m/z) in the mass spectrum provides the molecular weight of the ionized compound.

Table 2: ESI-MS Data and Parameters

| Ionization Mode | Analyte Form | Expected m/z | Notes |

|---|---|---|---|

| Positive | [M+H]+ | 157.041 | Protonated molecule |

| Negative | [M-H]- | 155.027 | Deprotonated molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound. Phenolic compounds exhibit characteristic absorption bands in the UV region due to the presence of the benzene (B151609) ring and the hydroxyl group.

Computational Chemistry and Theoretical Modeling of 6 Chloro 2,3 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of chemical compounds. For substituted phenols like 6-Chloro-2,3-dimethylphenol, DFT calculations offer a detailed understanding of their electronic and structural characteristics. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d), to optimize the molecular geometry and compute various molecular descriptors.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. arabjchem.org The HOMO represents the electron-donating capability, while the LUMO indicates the electron-accepting ability. arabjchem.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. arabjchem.orgaustinpublishinggroup.com A larger gap suggests higher stability and lower reactivity. arabjchem.org

For substituted phenols, DFT calculations are used to determine the energies of HOMO and LUMO. These calculations help in understanding how substituents, such as chlorine and methyl groups in this compound, influence the electronic properties and reactivity of the phenol (B47542) ring.

Table 1: Calculated Quantum Chemical Properties of Related Phenolic Compounds This table presents data for related phenolic compounds to illustrate the typical values obtained from DFT calculations. Specific data for this compound was not available in the search results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,4-Dimethylphenol | - | - | - |

| 2,6-Dimethylphenol (B121312) | - | - | - |

| 2-Chlorophenol | - | - | - |

| 4-Chlorophenol | - | - | - |

| 2,4-Dichlorophenol (B122985) | - | - | - |

Data derived from studies on various substituted phenols. researchgate.net

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are instrumental in predicting these vibrational frequencies and aiding in the assignment of experimental spectra. nih.govresearchgate.net A zero-order normal coordinate analysis can be performed for substituted phenols, including dimethylphenols, by transferring force constants from related molecules. nih.gov This approach has shown good agreement between observed and calculated frequencies, demonstrating the transferability of these force constants. nih.gov

The infrared spectra of ortho-substituted phenols, such as 2,3-dimethylphenol (B72121), reveal the presence of cis and trans isomers due to the orientation of the hydroxyl group relative to the ortho-substituents. cdnsciencepub.com The fundamental stretching vibration of the hydroxyl group is a key feature in these spectra. cdnsciencepub.com For 1,2,3-trisubstituted benzenes, the frequency of the C-H out-of-plane deformation depends on the relative positions of the substituents. core.ac.uk

Energetic Profiles of Reactions Involving Substituted Chlorophenols

DFT calculations are also employed to study the energetic profiles of chemical reactions involving substituted chlorophenols. This includes investigating the reaction mechanisms and activation energies of processes like chlorination. core.ac.uk Understanding the regioselectivity of such reactions is of significant commercial importance. mdpi.com For instance, studies on the chlorination of cresols have shown that the reaction can yield a mixture of isomers, and the distribution of these products can be influenced by catalysts. mdpi.com Computational models can help elucidate the factors that govern this selectivity by calculating the energies of reaction intermediates and transition states.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. ajrconline.org These models are widely used in toxicology and drug design to predict the behavior of new or untested chemicals. nih.gov

Application of Quantum Chemical Descriptors in Structure-Property Relationships

Quantum chemical descriptors, derived from methods like DFT, are crucial in developing robust QSAR/QSPR models for phenols and other aromatic compounds. nih.gov These descriptors quantify various aspects of a molecule's electronic and structural properties. Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ionization potential and electron-donating ability.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's electron affinity and electron-accepting ability. nih.gov

Energy Gap (ΔE): The difference between ELUMO and EHOMO, indicating chemical reactivity.

Electronegativity (χ) and Chemical Hardness (η): These conceptual DFT-based parameters are also used to describe chemical reactivity. nih.gov

These descriptors, along with others like hydrophobicity (logP), are used as independent variables in regression models to predict properties such as toxicity or pKa. ajrconline.orgnih.govacs.org For example, QSTR studies on the toxicity of phenols towards algae have successfully used quantum chemical descriptors to build predictive models. Similarly, QSPR models have been developed to predict the pKa values of substituted phenols based on partial atomic charges calculated by various quantum mechanical methods. acs.org

Reaction Mechanisms and Kinetics of 6 Chloro 2,3 Dimethylphenol

Chlorination Reaction Mechanisms and Intermediates

The chlorination of the precursor 2,3-dimethylphenol (B72121) to form 6-chloro-2,3-dimethylphenol and subsequent chlorinated derivatives involves intricate mechanisms, including electrophilic attack and the formation of radical intermediates.

The primary mechanism for the chlorination of phenols, including 2,3-dimethylphenol, is electrophilic aromatic substitution. nih.gov In this reaction, an electrophilic chlorine species attacks the electron-rich aromatic ring. The hydroxyl (-OH) group of the phenol (B47542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. The two methyl (-CH₃) groups are also activating and contribute to the directing effects.

For 2,3-dimethylphenol, the C4 and C6 positions are ortho and para to the hydroxyl group, making them the most likely sites for electrophilic attack.

The C6 position is ortho to the -OH group and meta to the C2 and C3 methyl groups.

The C4 position is para to the -OH group and ortho/meta to the methyl groups.

Studies have shown that the electrophilic chlorination of 2,3-dimethylphenol using reagents like chlorine (Cl₂) or N-chlorosuccinimide (NCS) in a solvent such as acetic acid selectively targets the C4 and C6 positions. The formation of this compound is a result of substitution at the C6 position. Further chlorination can also occur, leading to dichlorinated products. core.ac.uk The regioselectivity can be influenced by the reaction conditions. For instance, oxidation of 2,3-dimethylphenol with IBX (2-iodoxybenzoic acid) shows a preference for one regioisomer over another. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of 2,3-Dimethylphenol

| Reaction Type | Reagent(s) | Solvent | Position(s) Targeted | Product(s) / Ratio | Source(s) |

| Chlorination | Cl₂ or NCS | Acetic Acid | C4, C6 | 4-Chloro-2,3-dimethylphenol (B72185), this compound | |

| Oxidation | IBX | Deuterated DMF | C5, C6 | o-Quinones (Ratio 2.3 : 1.0) | nih.gov |

Beyond the classic electrophilic substitution pathway, evidence suggests the involvement of radical-mediated mechanisms in the chlorination of phenols. researchgate.net Specifically, the formation of phenoxy radicals can play a significant role, particularly in the generation of certain by-products. nih.govacs.org These radicals are formed when the phenolic hydrogen is abstracted, a process that can be initiated by chlorine species. nih.gov

The formation of a phenoxy radical intermediate via a one-electron transfer has been proposed as a key step in the reaction between phenols and chlorine. nih.gov Chlorinated phenoxyl radicals are known to be resonance-stabilized and relatively resistant to oxidation. nih.gov Their formation is considered important in the pathway leading to dicarbonyl ring cleavage products during chlorine disinfection processes involving phenols like 2,3-dimethylphenol. nih.govacs.org The stability and reactivity of these radical intermediates are influenced by the number and position of substituents on the aromatic ring. nih.gov

Electrophilic Aromatic Substitution Pathways

Kinetics of Reactions Involving this compound

The speed at which this compound is formed and undergoes further reactions is described by its reaction kinetics. This includes the determination of rate constants and the study of how various parameters affect these rates.

The chlorination of phenols is a complex series of consecutive and parallel reactions. core.ac.uk Each step, from the initial chlorination of the parent phenol to the formation of di- and trichlorinated products, has an associated rate constant. core.ac.uk These reactions are typically second-order, being first-order with respect to both the phenolic compound and the chlorine concentration. core.ac.uk

The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the reaction rate at different temperatures using the Arrhenius equation. core.ac.uks3waas.gov.in For the multi-step chlorination of phenol, activation energies for each step have been calculated, providing insight into the temperature dependence of the reaction. core.ac.uk

Table 2: Illustrative Second-Order Rate Constants for Phenol Chlorination

| Reactant | Reaction | pH | Rate Constant (k) [M⁻¹s⁻¹] | Source(s) |

| Phenol | + HOCl | 8.0 | 3.1 x 10³ | researchgate.net |

| p-Cresol | + HOCl | 8.0 | 7.4 x 10³ | researchgate.net |

| p-Nitrophenol | + HOCl | 8.0 | 0.026 | researchgate.net |

| Resorcinol | Chloroform (B151607) Formation | 8.0 | > 100 | researchgate.net |

Several reaction parameters significantly influence the kinetics and selectivity of the chlorination of phenols.

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. core.ac.uks3waas.gov.in However, it can also affect the selectivity, for instance, by altering the ortho/para product ratio. core.ac.uk

Solvents: The polarity of the solvent can influence the reaction pathway and product distribution. core.ac.uk For example, using different alcohols as solvents affects the chemical composition of the chlorinated mass from phenol chlorination. core.ac.uk

Catalysts: Catalysts are widely used to enhance both the rate and regioselectivity of chlorination. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used as co-catalysts. google.commdpi.com Sulphur-containing catalysts, such as dialkyl sulphides or poly(alkylene sulphide)s, when used with a chlorinating agent like sulphuryl chloride (SO₂Cl₂), have been shown to be highly effective in achieving para-selective chlorination of various phenols. google.commdpi.com The choice of catalyst can dramatically alter the product ratios. mdpi.com

Table 3: Effect of Catalysts on Phenol Chlorination Selectivity

| Phenol Substrate | Catalyst System | Chlorinating Agent | Key Outcome | Source(s) |

| o-Cresol | Diphenyl sulphide / AlCl₃ | SO₂Cl₂ | para/ortho ratio of ~20 | mdpi.com |

| Phenol, m-Cresol (B1676322) | Dialkyl sulphides / AlCl₃ | SO₂Cl₂ | High para-selectivity | mdpi.com |

| Phenol | Various dialkyl sulphides / AlCl₃ | SO₂Cl₂ | para:ortho ratio varies with catalyst structure | google.com |

| m-Cresol, m-Xylenol | Poly(alkylene sulphide)s / Lewis acid | SO₂Cl₂ | High para-selectivity, quantitative yields | mdpi.com |

Rate Constant Determination and Activation Energies

Formation of Ring Cleavage Products and By-products from Chlorination

During the chlorination of 2,3-dimethylphenol, the primary reaction is substitution on the aromatic ring, but other reactions can occur, leading to by-products. Under conditions of high chlorine dosage, such as in water disinfection, the aromatic ring can be cleaved.

Research has identified the formation of α,β-unsaturated C4-dicarbonyl compounds as ring cleavage products from the chlorination of various phenols. nih.govacs.orgnih.gov Specifically, the chlorination of 2,3-dimethylphenol has been shown to yield methyl- and dimethyl-BDA (2-butene-1,4-dial) species. nih.govacs.org This represents a significant transformation pathway that produces electrophilic by-products. nih.gov The mechanism is thought to involve phenoxy radical intermediates. nih.govacs.org

In addition to ring cleavage, further chlorination of the initial product is a common source of by-products. The chlorination of 2,3-dimethylphenol can proceed through the formation of 4-chloro-2,3-xylenol to ultimately yield 4,6-dichloro-2,3-xylenol as a major product under certain conditions. core.ac.uk Other potential by-products from the chlorination of phenols in general include chloroform and various haloacetic acids, which are formed from ring-opening reactions. researchgate.net

Table 4: By-products from the Chlorination of 2,3-Dimethylphenol and Related Phenols

| Precursor | Reaction Condition | By-product(s) | By-product Type | Source(s) |

| 2,3-Dimethylphenol | Chlorination | Methyl- and dimethyl-BDA species | Ring Cleavage Product | nih.govacs.org |

| 2,3-Dimethylphenol | Chlorination with gaseous chlorine | 4,6-Dichloro-2,3-xylenol | Further Substitution Product | core.ac.uk |

| General Phenols | Chlorination | Chloroform, Haloacetic acids | Ring Cleavage Product | researchgate.net |

| para-Substituted Phenols | Chlorination with excess free chlorine | 2-butene-1,4-dial (BDA), 2-chloromaleic acid (Cl-MA) | Ring Cleavage Products | researchgate.net |

Mechanisms of α,β-Unsaturated C4-Dicarbonyl Formation

Recent research has identified a previously unrecognized ring cleavage pathway for phenolic compounds during chlorination, leading to the formation of α,β-unsaturated C4-dicarbonyls. nih.gov This discovery challenges the long-held understanding of phenol chlorination, which primarily focused on successive electrophilic substitution.

During the chlorination of various phenols with hypochlorous acid (HOCl), researchers have identified the formation of 2-butene-1,4-dial (BDA) and its chlorinated analog, chloro-2-butene-1,4-dial (Cl-BDA). acs.org Specifically for alkyl-substituted phenols, the substitution pattern on the aromatic ring dictates the resulting product. The chlorination of 2,3-dimethylphenol has been shown to yield dimethyl-BDA species. nih.govacs.orgnih.gov In one study, the reaction of 2,3-dimethylphenol resulted in the formation of an adduct with a mass-to-charge ratio (m/z) of 283, which was attributed to a dimethylated BDA species. nih.gov

The formation of these C4-dicarbonyl compounds cannot be explained by traditional electrophilic substitution mechanisms. nih.gov Evidence strongly suggests a reaction pathway initiated by a one-electron transfer from the phenolic compound to HOCl, which results in the formation of a phenoxy radical intermediate. nih.govacs.org This radical-mediated mechanism is a significant departure from the classical view of phenol chlorination.

The position of substituents on the phenol ring plays a critical role. For instance, methyl groups at both ortho-positions (relative to the hydroxyl group), as seen in 2,6-dimethylphenol (B121312), inhibit the formation of BDA and Cl-BDA. nih.govacs.orgnih.gov This indicates that the ortho-carbons are directly involved in the reaction mechanism. Conversely, compounds like 2,3-dimethylphenol, which have one unsubstituted ortho-position, can proceed through this pathway to form the corresponding substituted dicarbonyl products. nih.gov

| Precursor Phenol | Resulting C4-Dicarbonyl Product(s) | Reference |

| Phenol | 2-butene-1,4-dial (BDA), Chloro-2-butene-1,4-dial (Cl-BDA) | nih.govacs.org |

| o-Cresol | Methyl-BDA | nih.gov |

| m-Cresol | Methyl-BDA, Chloro-methyl-BDA | nih.gov |

| 2,3-Dimethylphenol | Dimethyl-BDA | nih.govacs.orgnih.gov |

| 2,6-Dimethylphenol | No BDA or Cl-BDA formation observed | nih.govacs.org |

| 4-Bromophenol | BDA, Cl-BDA, Bromo-BDA | nih.gov |

Halogenated By-product Speciation and Characterization

The reaction of this compound and other phenolic compounds with chlorine generates a diverse array of halogenated by-products beyond C4-dicarbonyls. The initial and most well-documented reaction pathway is electrophilic substitution, where chlorine attacks the activated aromatic ring. nih.gov

This process typically begins with the formation of monochlorophenols, with chlorine preferentially adding to the ortho and para positions relative to the hydroxyl group. nih.gov Subsequent reactions with sufficient chlorine can lead to the formation of dichlorinated and trichlorinated phenols. nih.gov Studies have shown that 2,4,6-trichlorophenol (B30397) often acts as a common and important intermediate that forms before the aromatic ring cleaves to produce other by-products. nih.govresearchgate.net

Beyond simple chlorination of the ring, other halogenated species are formed. These include chlorinated versions of the ring-cleavage products, such as Cl-BDA, which have been identified alongside their non-chlorinated counterparts. nih.govacs.org The reaction can also produce brominated by-products if bromide is present in the water, leading to species like Bromo-BDA. nih.gov In some cases, particularly under specific pH conditions or with different oxidants, chlorinated benzoquinones can also be generated, though their yields may be low under typical water treatment conditions. osti.gov

| By-product Class | Specific Examples Identified from Phenolic Precursors | Reference |

| Chlorophenols | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol (B122985), 2,6-Dichlorophenol, 2,4,6-Trichlorophenol | nih.govosti.gov |

| Chlorinated C4-Dicarbonyls | Chloro-2-butene-1,4-dial (Cl-BDA), Chloro-methyl-BDA | nih.gov |

| Brominated C4-Dicarbonyls | Bromo-BDA | nih.gov |

| Halogenated Benzoquinones | 2,6-Dichlorobenzoquinone | osti.gov |

| Other Halogenated Aromatics | 2,4,4,6-Tetrachloro-2,5-cyclohexadienone | osti.gov |

| Trihalomethanes (THMs) | Chloroform, Bromodichloromethane, Dibromochloromethane, Bromoform | duke.edu |

| Haloacetic Acids (HAAs) | Dichloroacetic acid, Trichloroacetic acid | acs.org |

Derivatives and Chemical Transformations of 6 Chloro 2,3 Dimethylphenol

Synthesis of Phenol-Based Derivatives

The hydroxyl group of 6-Chloro-2,3-dimethylphenol is a key site for derivatization, allowing for the formation of esters and ethers, which can serve as intermediates in multi-step syntheses.

Esterification of this compound has been demonstrated as a crucial initial step in the total synthesis of complex natural products. In the synthesis of Monilidiol, a phytotoxic octaketide, this compound is first acetylated. tandfonline.com This reaction converts the phenolic hydroxyl group into an acetate (B1210297) ester, a common strategy to protect the hydroxyl group or to modify the compound's reactivity for subsequent transformations. tandfonline.com This acetylation is the first stage in a sequence of reactions to build a more complex side chain on the aromatic ring. tandfonline.com

The synthesis of ether derivatives is also a known transformation. For example, 4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine is synthesized by reacting this compound with 2-chloroethylmorpholine in the presence of a base like potassium carbonate. This reaction proceeds via a nucleophilic substitution where the phenoxide ion, formed by the deprotonation of the phenol (B47542), attacks the chloroethyl group.

| Derivative Name | Starting Material | Key Reagent(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 6-Chloro-2,3-dimethylphenyl acetate | This compound | Acetic Anhydride (B1165640) (or similar acetylating agent) | Acetylation (Esterification) | tandfonline.com |

| 4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine | This compound | 2-chloroethylmorpholine, K₂CO₃ | Williamson Ether Synthesis |

A review of scientific literature did not yield specific examples of carbamate (B1207046) derivative synthesis starting directly from this compound. While methods exist for the synthesis of carbamates from other chlorinated phenol isomers, such as N-methyl-(6-chloro-3,4-dimethylphenyl)-carbamate from 6-chloro-3,4-dimethylphenol, these cannot be directly extrapolated to the 2,3-dimethyl isomer. google.com

Esterification Reactions of this compound

Formation of Sulfur-Containing Derivatives

Cyclization and Heterocyclic Compound Synthesis Incorporating this compound Moieties

The this compound framework serves as a crucial building block in the total synthesis of the natural product Monilidiol. tandfonline.com The synthesis does not involve a direct cyclization of the phenol itself but rather a series of transformations to create a key intermediate which is then coupled with another fragment.

The synthetic pathway begins with the acetylation of this compound. The resulting acetate is then subjected to a series of reactions to construct a phosphonium (B103445) salt intermediate. The key steps in this transformation are:

Acetylation: Protection of the hydroxyl group. tandfonline.com

Bromination: Introduction of a bromine atom using N-bromosuccinimide. tandfonline.com

Substitution and Deprotection: Reaction with sodium acetate followed by hydrolysis with potassium hydroxide (B78521) or reduction with lithium aluminum hydride to form a diol. tandfonline.com

Acetonide Formation: Protection of the diol group using 2,2-dimethoxypropane (B42991) to yield a hydroxyacetonide. tandfonline.com

Chlorination and Phosphonium Salt Formation: The resulting alcohol is converted to a chloride with triphenylphosphine (B44618) and carbon tetrachloride, which then forms the final phosphonium salt. tandfonline.com

This phosphonium salt, containing the intact this compound moiety, undergoes a Wittig reaction with an aliphatic aldehyde fragment to construct the full carbon skeleton of Monilidiol. tandfonline.com This multi-step approach highlights the utility of this compound as a foundational aromatic piece in the assembly of complex molecules. tandfonline.com

| Intermediate | Precursor | Key Transformation Step | Reference |

|---|---|---|---|

| 6-Chloro-2,3-dimethylphenyl acetate | This compound | Acetylation | tandfonline.com |

| Hydroxyacetonide derivative (6) | Acetylated and brominated phenol | Substitution, hydrolysis, and acetonide protection | tandfonline.com |

| Phosphonium salt (8) | Hydroxyacetonide derivative (6) | Chlorination and reaction with triphenylphosphine | tandfonline.com |

| Monilidiol (1) | Phosphonium salt (8) | Wittig reaction, hydrolysis, and oxidation | tandfonline.com |

Environmental Fate and Biotransformation of 6 Chloro 2,3 Dimethylphenol

Adsorption and Sorption Mechanisms of Phenolic Compounds

The mobility and bioavailability of 6-Chloro-2,3-dimethylphenol in the environment are significantly influenced by its interaction with solid matrices such as soil and sediment. Adsorption and sorption processes, which involve the accumulation of the compound at the interface of solid particles, are critical in determining its concentration in the aqueous phase.

The adsorption of phenolic compounds is governed by a combination of factors including the physicochemical properties of the compound, the characteristics of the adsorbent material (such as activated carbon or clay minerals), and the environmental conditions (e.g., pH, temperature, and ionic strength). woodresearch.skdeswater.comscientific.net For substituted phenols like this compound, both the chlorine atom and the methyl groups influence its adsorptive behavior.

Studies on similar compounds provide insights into the likely mechanisms. The adsorption of chlorophenols on activated carbon, for instance, is a widely studied and effective removal method. woodresearch.skresearchgate.netd-nb.info The high surface area and porous structure of activated carbon provide ample sites for adsorption. woodresearch.sk The kinetics of chlorophenol adsorption often follow a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption. woodresearch.skdeswater.com The adsorption capacity is influenced by the degree of chlorine substitution, with more chlorinated phenols generally showing higher adsorption due to increased hydrophobicity. d-nb.info

The interaction of dimethylphenols with clay minerals is another relevant model. Sorption on smectite clays (B1170129) can involve the formation of quinone-type compounds, indicating that the clay surface can catalyze transformation reactions. cambridge.org The nature of the exchangeable cations on the clay surface plays a crucial role, with transition metals like Fe³⁺ enhancing both sorption and transformation. cambridge.org The adsorption of phenolic compounds on clay minerals can occur through various interactions, including van der Waals forces and electrostatic interactions. internationalscholarsjournals.com

Interactive Table: Adsorption of Phenolic Compounds on Different Adsorbents

| Adsorbate | Adsorbent | Adsorption Capacity | Isotherm Model | Kinetic Model | Reference |

| 4-Chlorophenol | Activated Carbon (from hornbeam wood) | 2.71–4.37 mmol/g | Langmuir, Freundlich | Pseudo-second order | woodresearch.sk |

| Chlorophenol | Activated Carbon (from fluted pumpkin stem) | 47.62 mg/g | Elovich | Not specified | researchgate.net |

| p-Chlorophenol | Activated Carbon | Not specified | Sips, Redlich-Peterson | Pseudo-second order | deswater.com |

| 2,6-Dimethylphenol (B121312) | Smectite Clay | Not specified | Not specified | Not specified | cambridge.org |

Chemical Degradation Pathways in Aqueous Environments

In aqueous environments, this compound can be degraded through various chemical pathways, primarily driven by oxidation processes. These reactions can lead to the transformation and, ultimately, the mineralization of the compound into less harmful substances.

Advanced Oxidation Processes (AOPs) for Phenolic Compounds

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. researchgate.netkirj.ee These processes are effective for the degradation of recalcitrant compounds like chlorophenols. researchgate.netkirj.ee

Several AOPs have been successfully applied to the degradation of chlorophenols, including:

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. kirj.ee The efficiency of this process can be enhanced by UV light in the photo-Fenton process. sapub.org Studies on 2,4-dichlorophenol (B122985) have demonstrated the effectiveness of the Fenton process, with optimization of parameters like pH, and concentrations of iron and hydrogen peroxide being crucial for high degradation efficiency. rsc.orgresearchgate.netup.pt

H₂O₂/UV Oxidation: The photolysis of hydrogen peroxide by ultraviolet (UV) radiation is another method for generating hydroxyl radicals, which has been shown to be effective for the destruction of chlorophenols. kirj.ee

Ozonation: Ozone (O₃) can directly react with phenolic compounds or be used in combination with UV light or catalysts to produce hydroxyl radicals. researchgate.net

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon UV irradiation generates electron-hole pairs that lead to the formation of reactive oxygen species.

The degradation of chlorophenols by AOPs generally proceeds through hydroxylation of the aromatic ring, followed by ring cleavage and subsequent oxidation of the resulting aliphatic intermediates, ideally leading to complete mineralization to CO₂, water, and chloride ions. researchgate.net

Oxidative Coupling Reactions for Phenol (B47542) Removal

Oxidative coupling is a reaction in which phenolic compounds are polymerized through the action of an oxidizing agent, leading to their removal from the aqueous phase. This process can be mediated by chemical oxidants or enzymes.

Laccases, a class of multi-copper containing oxidoreductase enzymes, are particularly effective in catalyzing the oxidative coupling of phenols. uni-hohenheim.denih.goviwaponline.comgrafiati.com They use molecular oxygen as an oxidant and produce water as the only byproduct, making them an environmentally friendly option. nih.goviwaponline.com Laccase-initiated reactions involve the oxidation of the phenolic hydroxyl group to form a phenoxy radical. These radicals can then undergo non-enzymatic coupling to form dimers, trimers, and higher polymers, which are often less soluble and can be removed by sedimentation. uni-hohenheim.de Studies have shown that laccases can effectively catalyze the oxidative coupling of various substituted phenols, including chlorophenols. nih.govgrafiati.com The regioselectivity of the coupling can be influenced by the specific laccase used and the reaction conditions. uni-hohenheim.de

Microbial Transformation and Bioremediation Approaches

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including substituted phenols. Bioremediation, which harnesses these microbial capabilities, offers a promising and sustainable approach for the cleanup of environments contaminated with compounds like this compound.

Enzymatic Hydroxylation and Metabolic Pathways of Substituted Phenols

The initial step in the aerobic microbial degradation of many aromatic compounds is the enzymatic hydroxylation of the aromatic ring. This is often catalyzed by monooxygenase or dioxygenase enzymes. nih.govwur.nl For substituted phenols, these enzymes introduce one or two hydroxyl groups, respectively, making the ring more susceptible to cleavage.

The metabolic pathways for the degradation of dimethylphenols have been studied in various bacteria, such as Pseudomonas species. nih.govnih.govnih.gov The degradation of 2,4-xylenol, for example, is initiated by the oxidation of one of the methyl groups, followed by further oxidation and ring cleavage. nih.gov In some cases, the degradation of dimethylphenols can lead to the formation of dead-end products. nih.gov The degradation of 2,6-dimethylphenol has been observed in Mycobacterium species, where the proposed pathway involves hydroxylation to form 2,6-dimethylhydroquinone, followed by ring cleavage. researchgate.netasm.orgnih.govnih.govasm.org

Flavin-dependent monooxygenases are a class of enzymes that have been shown to catalyze the hydroxylation of phenolic compounds. researchgate.netresearchgate.net For instance, a two-component flavin-dependent monooxygenase system, MpdAB, from Mycobacterium neoaurum has been identified to be responsible for the initial para-hydroxylation of 2,6-dimethylphenol. asm.orgnih.govasm.org

Microbially Mediated Dehalogenation and Degradation Mechanisms

A key step in the biodegradation of halogenated aromatic compounds is the removal of the halogen substituent, a process known as dehalogenation. nih.govnih.govbohrium.commdpi.com This can occur through several mechanisms:

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom is replaced by a hydrogen atom. This process is carried out by a diverse group of anaerobic bacteria. nih.govnih.gov

Oxidative Dehalogenation: In aerobic environments, the halogen can be removed during the initial attack on the aromatic ring by oxygenases. nih.gov

Hydrolytic Dehalogenation: This involves the replacement of the halogen with a hydroxyl group from water, a reaction catalyzed by hydrolase enzymes. wur.nlbohrium.com

The degradation of chlorophenols often involves initial hydroxylation followed by dehalogenation. For example, chlorophenol 4-monooxygenase can catalyze the hydroxylation of chlorophenols, leading to the removal of the chlorine atom. omicsonline.orgasm.org The resulting catechols or hydroquinones are then channeled into central metabolic pathways for complete degradation. nih.gov The ability of microbial communities to perform dehalogenation is crucial for the bioremediation of sites contaminated with chlorinated pollutants. mdpi.com

Analytical Methodologies for 6 Chloro 2,3 Dimethylphenol

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for the analysis of phenolic compounds, providing the necessary separation of complex mixtures before detection.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful and widely used technique for the analysis of 6-Chloro-2,3-dimethylphenol and other phenolic compounds. mdpi.comepa.gov GC offers high resolution, while MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. shd-pub.org.rs

Underivatized phenols can be analyzed directly by GC with a flame ionization detector (FID). epa.gov However, the polar nature of the hydroxyl group in phenols can lead to poor peak shape (tailing) during GC analysis. chromatographyonline.com To overcome this, derivatization is often employed to create less polar, more volatile compounds, which improves chromatographic performance. chromatographyonline.comacs.org

GC-MS is particularly advantageous for its ability to provide structural information, confirming the identity of the analyte. shd-pub.org.rsresearchgate.net The mass spectrum of this compound serves as a chemical fingerprint, allowing for its unambiguous identification even in complex sample matrices.

A study on the analysis of various phenols, including 4-chloro-3-methylphenol, which is structurally similar to this compound, utilized a Zebron ZB-5PLUS GC column. phenomenex.com The conditions for this analysis are detailed in the table below.

| Parameter | Value |

| Column | Zebron ZB-5PLUS |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Injection | Split 5:1 @ 240 °C, 1 µL |

| Carrier Gas | Helium @ 1.2 mL/min (constant flow) |

| Oven Program | 60 °C to 140 °C @ 5 °C/min to 280 °C @ 10 °C/min |

| Detector | MSD @ 230 °C, 45-450 amu |

Table 1: GC-MS parameters for the analysis of phenolic compounds, including 4-chloro-3-methylphenol. phenomenex.com

High-Performance Liquid Chromatography (HPLC) and hyphenated HPLC-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography (HPLC) is another principal technique for the analysis of phenolic compounds. mdpi.com It is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. mdpi.com HPLC methods often utilize reverse-phase columns (e.g., C18) and a mobile phase consisting of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

A study detailing the separation of 17 phenolic compounds, including 4-Chloro-3-Methylphenol, by HPLC with a diode-array detector (DAD) demonstrated the effectiveness of this method. mdpi.com The separation was achieved in under 27 minutes with quantitation limits ranging from 4.38 to 89.7 ng/L for surface water. mdpi.com The optimal flow rate was found to be 0.6 mL/min. mdpi.com

Hyphenating HPLC with tandem mass spectrometry (HPLC-MS/MS) further enhances the selectivity and sensitivity of the analysis, making it a powerful tool for trace-level detection of phenolic compounds in complex matrices. mdpi.com

The table below outlines the HPLC conditions used for the analysis of priority pollutant phenols, including 4-Chloro-3-methylphenol. lcms.cz

| Parameter | Value |

| Column | Eurospher 100-5 C18, 125 x 4.0 mm ID |

| Eluent | A: MeOH + 1% Acetic acidB: Water + 1% Acetic acid |

| Gradient | 0–9 min 30% - 40% A9–16 min 40% - 100% A6 min hold |

| Flow rate | 1.0 ml/min |

| Temperature | 40 °C |

| Detection | UV at 280 nm |

Table 2: HPLC conditions for the analysis of priority pollutant phenols. lcms.cz

Spectrophotometric Approaches for Phenol (B47542) Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of total phenolic content. These methods are often based on color-forming reactions.

Derivative Spectrophotometry for Mixtures of Phenols

Derivative spectrophotometry can be used for the multicomponent analysis of chlorophenols in mixtures. nih.gov This technique involves the mathematical differentiation of a zero-order absorption spectrum to resolve overlapping spectral bands, thereby allowing for the simultaneous determination of multiple components. One method involves the formation of ion-pairs with tetrabutylammonium (B224687) as a counterion and extraction into chloroform (B151607) at a pH of 9.1 for quantitative determination. nih.gov Another approach for the spectrophotometric determination of phenols involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline solution in the presence of potassium ferricyanide, with the resulting color measured at 506 nm. indexcopernicus.com

Sample Preparation and Extraction Techniques for Phenolic Compounds

Effective sample preparation is a critical step to isolate and concentrate phenolic compounds from the sample matrix and remove potential interferences prior to analysis. nih.gov The choice of extraction technique depends on the nature of the sample (e.g., water, soil, industrial effluent). researchgate.netnih.gov

Commonly used techniques for extracting phenolic compounds include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing the sample through a solid sorbent that retains the phenolic compounds. mdpi.commdpi.com The analytes are then eluted with a small volume of solvent. This method is efficient for concentrating analytes and cleaning up samples. mdpi.com For instance, Strata C18 cartridges have been used for the SPE of phenolic compounds from wastewater and surface water samples after acidification to pH 2.0. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. researchgate.net The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. chromatographyonline.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, particularly for GC. epa.gov For phenolic compounds, derivatization aims to increase their volatility and thermal stability, and to improve their chromatographic behavior by reducing peak tailing. chromatographyonline.comacs.org

Common derivatization strategies for phenols include:

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. acs.org Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. acs.org The resulting silyl (B83357) ethers are more volatile and less polar. acs.org

Acetylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters of phenols. researchgate.net

Alkylation: Diazomethane can be used to convert phenols to their corresponding methyl ethers (anisoles). epa.gov

Pentafluorobenzylation: Pentafluorobenzyl bromide (PFBBr) reacts with phenols to form pentafluorobenzyl ethers, which are highly responsive to electron capture detection (ECD). epa.gov

One study developed a solid-phase derivative extraction method where chlorophenols were retained on a strong anion-exchange resin and then derivatized in the column using acetic anhydride. researchgate.net Another approach involves on-fiber silylation for SPME-GC-MS analysis. chromatographyonline.com

Catalytic Applications and Materials Science Relevance

Utilization of 6-Chloro-2,3-dimethylphenol as a Synthetic Intermediate

This compound serves as a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly natural products. Its specific substitution pattern, featuring both chlorine and methyl groups on the phenol (B47542) ring, provides a unique chemical scaffold for building intricate molecular architectures.

Published research demonstrates its crucial role in the total synthesis of phytotoxic octaketides, such as Monilidiol. In this process, this compound functions as the key aromatic building block. The synthesis begins with the chlorination of 2,3-dimethylphenol (B72121), which yields this compound along with its isomer, 4-chloro-2,3-dimethylphenol (B72185). tandfonline.com The desired 6-chloro isomer is then isolated and subjected to a series of reactions to construct the final natural product. tandfonline.com

The synthetic pathway involves converting the this compound into a phosphonium (B103445) salt, which is a critical component for a subsequent Wittig reaction. tandfonline.com This reaction connects the aromatic portion derived from the phenol with an aliphatic side chain, ultimately forming the backbone of the target molecule. tandfonline.com

Another documented application is its use as a starting reactant in the synthesis of 4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride. This synthesis involves a nucleophilic substitution reaction where this compound reacts with 2-chloroethylmorpholine in the presence of a base. The phenoxide ion, formed by the deprotonation of the phenol, attacks the chloroethyl group to form the final ether linkage. Such compounds may be investigated for potential pharmaceutical applications.

The table below summarizes the initial steps in the synthesis of Monilidiol, highlighting the formation and use of this compound.

| Step | Reactant(s) | Reagent(s) | Product(s) | Purpose | Reference |

| 1 | 2,3-dimethylphenol | Sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride | This compound and 4-Chloro-2,3-dimethylphenol | Chlorination of the phenol ring to create the key intermediate. | tandfonline.com |

| 2 | This compound | Acetic anhydride (B1165640) | 6-Chloro-2,3-dimethylphenyl acetate (B1210297) | Protection of the hydroxyl group for subsequent reactions. | tandfonline.com |

| 3 | 6-Chloro-2,3-dimethylphenyl acetate | N-bromosuccinimide, Sodium acetate, Potassium hydroxide (B78521), 2,2-dimethoxypropane (B42991) | A hydroxyacetonide derivative | Functionalization of a methyl group to build the side chain. | tandfonline.com |

| 4 | Hydroxyacetonide derivative | Triphenylphosphine (B44618), Carbon tetrachloride | A corresponding chloride | Conversion of the hydroxyl group to a chloride for phosphonium salt formation. | tandfonline.com |

| 5 | Chloride derivative | Triphenylphosphine | A phosphonium salt (aromatic synthon 8) | Preparation for the key Wittig reaction to assemble the final product's carbon skeleton. | tandfonline.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-chloro-2,3-dimethylphenol in academic laboratories?

- Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2,3-dimethylphenol as a starting material, followed by electrophilic chlorination at the 6-position. Alternatively, coupling reactions involving chlorinated precursors (e.g., 6-chloro-2,3-naphthalic anhydride derivatives) may be adapted, as demonstrated in naphthalimide dye synthesis . For chlorinated aromatic intermediates, cyclohexanone-based cyclization routes (used in tetrahydrocarbazole synthesis) could provide insights into regioselective chlorination .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the aromatic ring, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and chlorine isotopic patterns. Infrared (IR) spectroscopy identifies hydroxyl and C-Cl stretches. Cross-referencing with databases (e.g., EPA DSSTox) ensures consistency with reported spectral data .

Q. What are the known toxicological profiles of chlorinated dimethylphenols, and how do they inform safety protocols?

- Answer : Chlorophenols exhibit acute toxicity via mitochondrial disruption and oxidative stress. For this compound, derive safety thresholds using analog data (e.g., 2,3-Dimethylphenol and 3-Chlorophenol), with recommended PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) exposure limits. Use NIOSH-certified respirators and EN 166-compliant eye protection during handling .

Q. How can researchers detect trace levels of this compound in environmental samples?

- Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with electron capture detection (ECD) is preferred for chlorinated phenols. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 cartridges improves sensitivity. Validate methods against EPA protocols for persistent pollutants, including quality controls for recovery rates .

Advanced Research Questions

Q. How to design in vitro toxicity assays for this compound to evaluate endocrine disruption?

- Answer : Use ovarian follicle cultures (e.g., murine or bovine models) to assess follicular activation and viability. Dose-response studies (1–100 µM) with endpoints like ATP quantification and caspase-3/7 activity can identify cytotoxic thresholds. Include positive controls (e.g., cyclophosphamide metabolites) and inhibitors (e.g., SIRT1 modulators) to probe mechanistic pathways .

Q. How to resolve contradictions in environmental persistence data for chlorinated dimethylphenols?

- Answer : Conduct comparative degradation studies under controlled UV exposure and microbial activity. For example, aerobic soil microcosms can quantify half-life variability (e.g., 10–60 days) across soil types. Use LC-MS/MS to track degradation byproducts (e.g., quinones or dechlorinated intermediates) and validate findings against ATSDR literature screening criteria .

Q. What strategies elucidate structure-activity relationships (SARs) for this compound in antimicrobial applications?

- Answer : Synthesize analogs with varying substituent positions (e.g., 4-chloro vs. 6-chloro) and assess minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Molecular docking studies with bacterial enzymes (e.g., enoyl-ACP reductase) can correlate electronic properties (Hammett σ values) with bioactivity .

Q. What advanced methods quantify photodegradation pathways of this compound in aqueous systems?

- Answer : Use laser flash photolysis to identify transient intermediates (e.g., hydroxyl radicals or singlet oxygen). Couple with DFT calculations to map reaction coordinates. For field validation, deploy solar simulators with actinometric controls and monitor chlorine release via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.